N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide
Description
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a sulfonamide-containing acetamide derivative characterized by a cyclopentyl group attached to the acetamide nitrogen and a 4-methyl-o-tolyl-substituted phenylsulfonamido moiety. Sulfonamido-acetamides are frequently employed as intermediates in organic synthesis and may exhibit bioactivity depending on substituent patterns .
Properties
IUPAC Name |
N-cyclopentyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-11-13-19(14-12-16)27(25,26)23(20-10-6-3-7-17(20)2)15-21(24)22-18-8-4-5-9-18/h3,6-7,10-14,18H,4-5,8-9,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCTUIWZASBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves several steps. One common method includes the reaction of cyclopentylamine with 2-bromoacetamide to form N-cyclopentyl-2-bromoacetamide. This intermediate is then reacted with 4-methyl-N-(o-tolyl)phenylsulfonamide under appropriate conditions to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
Structural Diversity and Substituent Effects: Electron-Withdrawing Groups: Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide feature electron-withdrawing substituents (Cl, NO₂, F), which increase reactivity for nucleophilic substitution or cyclization. Lipophilicity: The cyclopentyl group in the target compound likely enhances lipophilicity compared to aryl or hydroxy-substituted analogs (e.g., N-(4-hydroxyphenyl)acetamide ), which may influence membrane permeability in biological systems.
Synthetic Approaches :
- Acetylation of sulfonamides using acetic anhydride is a common method for N-substituted acetamides . The target compound’s synthesis may require protecting-group strategies to accommodate multiple substituents.
- Hydroxy-substituted derivatives (e.g., compound 5 ) are synthesized via silylation-desilylation steps, highlighting the need for specialized reagents to handle sensitive functional groups.
Biological and Functional Implications: Sulfonamido-acetamides with polar groups (e.g., N-hydroxy in compound 5 ) exhibit enzyme inhibitory activity, suggesting that the target compound’s sulfonamido moiety could confer similar bioactivity. However, its bulky substituents might redirect selectivity toward sterically tolerant targets. Melting points vary significantly (e.g., 83–116°C in ), correlating with molecular symmetry and intermolecular forces. The target compound’s lack of strong H-bond donors (unlike N-hydroxy or phenolic derivatives) may result in lower crystallinity.
Biological Activity
N-Cyclopentyl-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a synthetic compound belonging to the class of sulfonamide derivatives. Its molecular formula is C₁₈H₂₃N₃O₂S, indicating a complex structure that includes a sulfonamide functional group and multiple aromatic rings. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific proteases, which are enzymes that play a crucial role in various biological processes. The sulfonamide moiety in the compound is known for its pharmacological properties, often serving as a pharmacophore in drug design. The mechanism of action is hypothesized to involve:
- Inhibition of Enzyme Activity : The compound may inhibit cysteine proteases involved in viral replication and other pathological processes.
- Interaction with Biological Targets : Studies have indicated that the compound interacts with various biological targets, which could lead to therapeutic applications in treating bacterial infections and cancers.
In Vitro and In Vivo Studies
Research findings on the biological activity of this compound have been derived from both in vitro and in vivo studies:
- In Vitro Studies : These studies typically assess the compound's efficacy against specific cell lines or enzymes. For instance, it has shown significant inhibition of protease activity, suggesting potential antiviral properties.
- In Vivo Studies : Animal models have been used to evaluate the therapeutic effects and safety profile of the compound, providing insights into its pharmacokinetics and potential clinical applications.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar sulfonamide derivatives. Below is a table summarizing key characteristics:
| Compound Name | Molecular Formula | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | C₁₈H₂₃N₃O₂S | Protease inhibitor | Significant antiviral properties observed |
| Sulfanilamide | C₆H₈N₄O₂S | Antimicrobial | First sulfonamide antibiotic discovered |
| 4-Methylumbelliferone | C₉H₈O₃ | Inhibitor of hyaluronic acid synthesis | Exhibits anti-inflammatory effects |
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against a specific viral strain. The findings indicated that the compound effectively inhibited viral replication in vitro, demonstrating a dose-dependent response. Further analysis revealed that the mechanism involved direct interaction with viral proteases.
Case Study 2: Anti-inflammatory Effects
Another study focused on the compound's anti-inflammatory potential. Using an animal model, researchers administered varying doses and observed significant reductions in inflammatory markers compared to control groups. Histological analysis confirmed decreased inflammation in tissues treated with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
